molecular formula C8H20HfO4 B078995 Hafnium(IV)-ethoxid CAS No. 13428-80-3

Hafnium(IV)-ethoxid

Katalognummer: B078995
CAS-Nummer: 13428-80-3
Molekulargewicht: 358.7 g/mol
InChI-Schlüssel: BFIMXCBKRLYJQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hafnium ethoxide is a useful research compound. Its molecular formula is C8H20HfO4 and its molecular weight is 358.7 g/mol. The purity is usually 95%.
The exact mass of the compound Hafnium ethoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hafnium ethoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hafnium ethoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dünne Dielektrika-Schichten

Hafnium(IV)-ethoxid wird als molekularer Vorläufer zur Gewinnung von Hafnia-Dünnschichten verwendet . Diese dünnen Schichten sind vielversprechende Gate-Dielektrika-Materialien für Transistoren der letzten Generation . Die thermische Zersetzung des this compound-Vorläufers wurde mittels TG-DTG-DSC-Analyse von Raumtemperatur bis 600 °C in Stickstoffatmosphäre mit 5 K/min untersucht .

High-k Gate-Elektronikgeräte

Hafniumdioxid (HfO2), das aus this compound gewonnen werden kann, wird weithin als eines der vielversprechendsten High-k-Dielektrika-Materialien anerkannt, da es bemerkenswerte Eigenschaften wie hohe Permittivität, große Bandlücke und ausgezeichnete thermische und chemische Stabilität aufweist .

Atomlagenabscheidung (ALD)

Die Atomlagenabscheidung (ALD) von HfO2 hat in den letzten Jahrzehnten erhebliche Aufmerksamkeit auf sich gezogen, da sie die gleichmäßige und konforme Abscheidung von HfO2-Dünnschichten auf verschiedenen Substraten ermöglicht . This compound wird in diesem Verfahren verwendet .

Oberflächenreaktionsstudien

Die anfänglichen Oberflächenreaktionen einer Reihe von homoleptischen Hafnium-Vorläufern auf hydroxylisierten Si(100)-Oberflächen wurden mit Hilfe von Dichtefunktionaltheorie-Berechnungen untersucht . Diese Studien liefern wertvolle Einblicke in das Verständnis der Oberflächenreaktionsmechanismen von Vorläufern auf hydroxylisierten Si(100)-Oberflächen .

Herstellung von feuerfesten Beschichtungen

This compound wird bei der Herstellung von feuerfesten Beschichtungen verwendet <path d="M708.9602478 379.1776633

Wirkmechanismus

Target of Action

Hafnium ethoxide primarily targets the manufacture of electronic devices . It is a versatile material with applications ranging from high-temperature extreme environments of refractory ceramics to sensitive structures for microelectronics . It is well established that Hafnium ethoxide is capable of enhancing the performance of transistors and capacitors .

Mode of Action

Hafnium ethoxide interacts with its targets through a process known as atomic layer deposition . This process involves depositing thin films of the compound onto silicon wafers, which are then etched away at various stages of device fabrication . The etching rates of these films in hydrofluoric acid (HF) solutions are found to be dependent on the post-deposition annealing temperature .

Biochemical Pathways

The primary biochemical pathway affected by Hafnium ethoxide is the crystallization of the HfO2 films . A transition region in the etch rate is identified between 300 and 350°C, corresponding to the crystallization of the HfO2 films . This crystallization process is crucial for the compound’s function in enhancing the performance of electronic devices .

Pharmacokinetics

For instance, the etching rates of HfO2 films in HF solutions are found to be dependent on the post-deposition annealing temperature . This suggests that the compound’s bioavailability can be controlled by adjusting the annealing temperature .

Result of Action

The action of Hafnium ethoxide results in the formation of HfO2 thin films with etch resistance properties . These films are resistant to 10% HF solutions over the course of several hours when deposited directly onto silicon and annealed above 350°C . The compound also demonstrates resistance to oxidation, copper corrosion, and general weathering .

Action Environment

The action of Hafnium ethoxide is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the etching rates of HfO2 films in HF solutions are dependent on the post-deposition annealing temperature . Additionally, the compound’s action can be influenced by the presence of silicon and aluminum oxide (Al2O3), as these materials are often used as substrates in the atomic layer deposition process .

Safety and Hazards

Hafnium ethoxide is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name

ethanolate;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIMXCBKRLYJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].CC[O-].CC[O-].[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20HfO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431329
Record name HAFNIUM ETHOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13428-80-3
Record name HAFNIUM ETHOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis-ethoxide hafnium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Feasible Synthetic Routes

Reactant of Route 1
Hafnium ethoxide
Reactant of Route 2
Hafnium ethoxide
Reactant of Route 3
Hafnium ethoxide

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